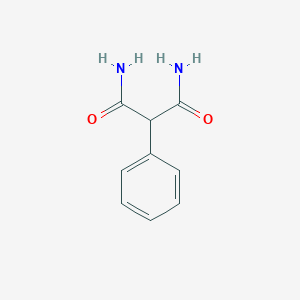

2-Fenilmalonamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Phenylmalonamide derivatives involves nuanced methodologies that highlight the compound's adaptability in chemical reactions. For instance, microwave-assisted nucleophilic cleavage of specific precursors in solventless conditions has been employed to prepare α-phenylmalonamides, showcasing an innovative approach to synthesizing such compounds efficiently (Lynch, Spicer, & Mcclenaghan, 2005). Furthermore, the selective synthesis involving azetidine-2,4-dione highlights the compound's reactivity towards primary aliphatic amines, presenting a pathway for creating polymalonamides (Dai et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Phenylmalonamide and its derivatives has been thoroughly investigated through various studies. For example, crystal and molecular structure analyses have been conducted to understand the configurational and conformational aspects of related compounds, such as N-phenylmaleimide and N-phenyl-2,3-dimethylmaleimide, which share structural similarities (Kajfež et al., 2003).

Chemical Reactions and Properties

2-Phenylmalonamide participates in various chemical reactions, showcasing its versatility. Studies have highlighted its involvement in coordination compounds with mixed-ligands, where it exhibits distinct coordination modes, contributing to the formation of novel structural motifs in coordination chemistry (Cui et al., 2005).

Physical Properties Analysis

The physical properties of 2-Phenylmalonamide derivatives, such as crystallinity and thermal stability, have been analyzed in depth. For instance, the crystal structures of specific derivatives have been determined, revealing insights into their stability and molecular interactions, which are crucial for understanding the compound's behavior in different environments (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 2-Phenylmalonamide, including reactivity and interaction with other molecules, have been a subject of extensive research. Studies have focused on its role in forming complexes with metals, which is significant for applications in catalysis and material science. For example, its ability to form coordination compounds with distinct geometries and bonding modes has been explored, illustrating the compound's chemical versatility and potential utility in various scientific domains (Zhang, Kuai, & Diao, 2005).

Aplicaciones Científicas De Investigación

Estudios espectroscópicos

2-Fenilmalonamida se ha utilizado en estudios espectroscópicos experimentales y teóricos . La estructura y las propiedades espectroscópicas de la 2-etil-2-fenilmalonamida, un derivado de la this compound, se han estudiado en detalle . Los parámetros geométricos optimizados, los números de onda vibracionales y los espectros electrónicos se han realizado teóricamente mediante la Teoría del Funcional de Densidad (DFT) empleada con el conjunto de bases B3LYP 6-311++G (d,p) .

Investigación química

This compound se utiliza en la investigación química . Está disponible en forma de cristales, polvo o polvo cristalino . El ensayo (HPLC) de este compuesto es ≥96,0% .

Cuantificación en suero

2-Etil-2-fenilmalonamida, un derivado de la this compound, se ha utilizado en la cuantificación de la 2-etil-2-fenilmalonamida en el suero de pacientes con epilepsia mediante cromatografía de gases líquida .

Estudios de metabolitos

Como un metabolito activo y abundante en humanos, la feniletilmalonamida, otro derivado de la this compound, se deriva naturalmente del extracto de semillas etanólico de Abrus precatorius (L) y químicamente de la 2-hidroxipirimidina .

Safety and Hazards

Propiedades

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

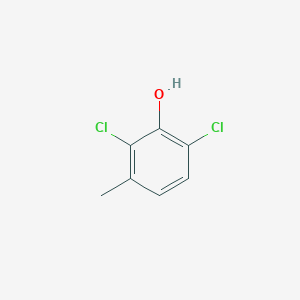

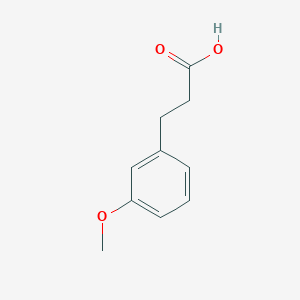

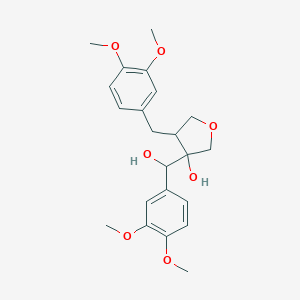

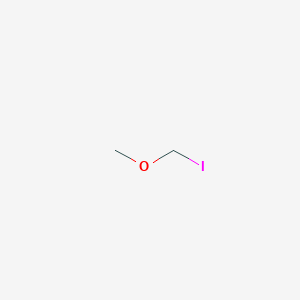

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Phenylmalonamide?

A1: 2-Phenylmalonamide (C9H10N2O2) exhibits a structure where the amide groups are rotated out of the C(ONH2)—C(HPh)—C(ONH2) plane by approximately 25–47°. The phenyl ring maintains an almost perpendicular orientation to this plane. []

Q2: How is the crystal structure of 2-Phenylmalonamide stabilized?

A2: The crystal structure of 2-Phenylmalonamide is stabilized by a network of intramolecular and intermolecular N—H⋯O hydrogen bonds. []

Q3: What is the primary metabolic pathway of 2-ethyl-2-phenylmalonamide, a derivative of 2-Phenylmalonamide?

A3: While the provided research doesn't elaborate on the specific metabolic pathway, it highlights that the hydrolysis of a structurally similar compound, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130), involves an initial hydrolysis of one of the pendant malonate ethyl ester groups. This is followed by decarboxylative fragmentation, leading to the formation of its inactive carboxylic acid metabolite and the release of a potentially electrophilic acrylate species. []

Q4: How do different antiepileptic drugs affect the serum levels of 2-ethyl-2-phenylmalonamide in patients treated with primidone?

A4: Research indicates that while the dose of primidone is a key factor, the serum levels of 2-ethyl-2-phenylmalonamide, a metabolite of primidone, are also influenced by the serum levels of other concurrently administered antiepileptic drugs. Specifically, phenobarbital exhibits a significant influence on the serum level of 2-ethyl-2-phenylmalonamide. [, ]

Q5: How do structural modifications of phenobarbital, particularly around the ethyl/phenyl substitution, impact its ability to induce hepatic cytochrome P450 2B?

A5: Studies in rats demonstrated that modifications to the heterocyclic ring of phenobarbital, while maintaining the ethyl/phenyl substitution, resulted in varying degrees of induction of hepatic cytochrome P450 2B protein and its associated catalytic activities. Phenobarbital and 5-ethyl-5-phenylhydantoin showed maximal induction, while modifications leading to primidone, 2-ethyl-2-phenylsuccinimide, and glutethimide resulted in lower induction levels. Further modifications resulting in ring-opened and decarboxylated analogs led to even weaker induction. []

Q6: Can 2-ethyl-2-phenylmalonamide be used as a biomarker for mental health conditions in patients with Inflammatory Bowel Disease (IBD)?

A6: Research suggests that 2-ethyl-2-phenylmalonamide is one of several urinary metabolites that exhibit altered levels in IBD patients with anxiety and depression compared to those without these mental health conditions. This difference in metabolic profiles indicates potential for 2-ethyl-2-phenylmalonamide and other identified metabolites to serve as biomarkers for predicting the presence of anxiety and depression in individuals with IBD. []

Q7: What analytical techniques are typically employed for the analysis of 2-ethyl-2-phenylmalonamide in serum?

A7: Gas-liquid chromatography, coupled with an extraction process using chloroform under basic conditions, has been successfully utilized for the determination of 2-ethyl-2-phenylmalonamide in the serum of epilepsy patients undergoing primidone treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)